molecular formula C11H9Cl2F3N2O2 B12820984 ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate

ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate

Cat. No.: B12820984
M. Wt: 329.10 g/mol
InChI Key: MCIFKBFKKIRXKP-NVMNQCDNSA-N
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Description

Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a hydrazinylidene acetate derivative characterized by a Z-configuration at the C=N bond and substituents on the aromatic ring: a chlorine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position. Its structure features a planar Caryl–NH–N=C unit stabilized by intramolecular hydrogen bonding and resonance effects .

Properties

Molecular Formula

C11H9Cl2F3N2O2

Molecular Weight

329.10 g/mol

IUPAC Name

ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate

InChI

InChI=1S/C11H9Cl2F3N2O2/c1-2-20-10(19)9(13)18-17-8-4-3-6(12)5-7(8)11(14,15)16/h3-5,17H,2H2,1H3/b18-9-

InChI Key

MCIFKBFKKIRXKP-NVMNQCDNSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=C(C=C1)Cl)C(F)(F)F)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate involves several steps. One common method includes the reaction of ethyl chloroacetate with hydrazine hydrate to form ethyl hydrazonoacetate. This intermediate is then reacted with 4-chloro-2-(trifluoromethyl)benzaldehyde under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Preliminary studies suggest the following applications:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the trifluoromethyl group is believed to enhance the compound's efficacy against certain cancer types.
  • Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Interaction studies indicate that it may bind effectively to bacterial enzymes, disrupting their function.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with ethyl chloroacetate. This reaction can be represented as follows:4 chloro 2 trifluoromethyl aniline+ethyl chloroacetateethyl Z 2 chloro 2 4 chloro 2 trifluoromethyl phenyl hydrazonoacetate\text{4 chloro 2 trifluoromethyl aniline}+\text{ethyl chloroacetate}\rightarrow \text{ethyl Z 2 chloro 2 4 chloro 2 trifluoromethyl phenyl hydrazonoacetate}

Table 1: Comparison of Similar Compounds

Compound NameKey FeaturesPotential Applications
Ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetateContains methoxy groupAnti-inflammatory properties
Methyl (Z)-2-chloro-2-[3-(trifluoromethyl)phenyl]hydrazonoacetateSimilar trifluoromethyl groupAnticancer activity
Ethyl 3-(trifluoromethyl)phenylhydrazonoacetateDifferent phenyl substitutionAntimicrobial effects

Biological Mechanisms

The specific biological mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with various biological targets, affecting pathways related to cell growth and apoptosis.

Case Studies

  • Anticancer Research : A study investigating derivatives of this compound found that certain modifications enhanced cytotoxicity against breast cancer cells, suggesting that further exploration could lead to effective anticancer agents.
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential as a new antibiotic.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets, contributing to its unique pharmacological properties .

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

The target compound’s electronic profile is dominated by the electron-withdrawing effects of the -Cl and -CF₃ groups. Comparative analysis with derivatives bearing different substituents reveals:

Compound Substituents on Phenyl Ring Electronic Effects Key Structural Features References
Target compound 4-Cl, 2-CF₃ Strong electron-withdrawing Planar Caryl–NH–N=C; Z-configuration
(Z)-Ethyl 2-chloro-2-(4-methoxyphenyl) 4-OCH₃ Electron-donating (-OCH₃) Enhanced resonance stabilization
(Z)-Ethyl 2-chloro-2-(4-methylphenyl) 4-CH₃ Weak electron-donating (-CH₃) Increased steric bulk
(Z)-Ethyl 2-chloro-2-(4-fluorophenyl) 4-F Moderate electron-withdrawing (-F) Smaller atomic radius vs. Cl/CF₃
Ethyl 2-chloro-2-(3-chloro-4-methylphenyl) 3-Cl, 4-CH₃ Mixed effects (EWG + EDS) Distorted crystal packing

Key Findings :

  • Electron-donating groups (-OCH₃, -CH₃) stabilize the aromatic ring, increasing solubility in polar solvents .
  • The -CF₃ group in the target compound introduces steric hindrance and lipophilicity, impacting crystal packing and bioavailability .

Crystallographic and Geometric Comparisons

Crystal structures of analogous compounds highlight substituent-driven variations:

Compound Crystal System Space Group Unit Cell Volume (ų) Hydrogen Bonding Patterns References
Target compound Monoclinic P21 626.98 N–H···O helical chains
(Z)-Ethyl 2-chloro-2-(4-methoxyphenyl) Monoclinic P21/c 672.30 Dimers via N–H···O and C–H···O
(Z)-Ethyl 2-chloro-2-phenyl Triclinic P-1 542.12 Linear chains through N–H···O

Key Findings :

  • The -CF₃ group in the target compound reduces symmetry, leading to a monoclinic system with tighter packing .
  • Methoxy-substituted derivatives form dimers via dual hydrogen bonds, whereas the target compound adopts helical chains .

Biological Activity

Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9Cl2F3N2O2C_{11}H_{9}Cl_{2}F_{3}N_{2}O_{2}, with a molecular weight of approximately 329.1 g/mol. The compound features a chloroacetate group and a hydrazone linkage, which are crucial for its biological interactions.

Preliminary studies suggest that this compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways.
  • Interaction with Receptors : It has shown potential binding affinity with several biological targets.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential antimicrobial activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study on related hydrazone derivatives showed effectiveness against multiple bacterial strains, highlighting their potential in treating infections.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of Apixaban, an anticoagulant medication. Its role in drug formulation underlines its significance in pharmaceutical research and development .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetateC12H13ClN2O3Studied for anti-inflammatory properties
Methyl (Z)-2-chloro-2-[3-(trifluoromethyl)phenyl]hydrazonoacetateC12H10ClF3N2OPotential anticancer activity
Ethyl 3-(trifluoromethyl)phenylhydrazonoacetateC12H10F3N3OEvaluated for antimicrobial effects

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on various pyrazole derivatives, including those related to this compound, demonstrated significant bactericidal activity and antibiofilm potential against persistent infections .
  • Pharmaceutical Intermediate : As an intermediate in the synthesis of Apixaban, this compound plays a critical role in the pharmaceutical industry, emphasizing its importance in drug formulation processes .
  • Toxicity Studies : Research has shown that derivatives exhibit low cytotoxicity with IC50 values greater than 60 μM, indicating a favorable safety profile for further development .

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